DIBORANE

Description

Properties

CAS No. |

14452-61-0 |

|---|---|

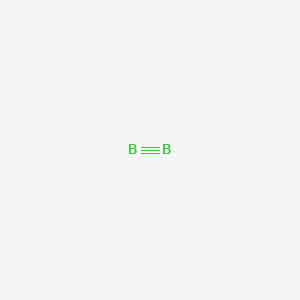

Molecular Formula |

B2 |

Molecular Weight |

21.63 g/mol |

IUPAC Name |

boranylidyneborane |

InChI |

InChI=1S/B2/c1-2 |

InChI Key |

ZOCHARZZJNPSEU-UHFFFAOYSA-N |

SMILES |

B#B |

Canonical SMILES |

B#B |

Origin of Product |

United States |

Foundational & Exploratory

The Pioneering Research of Alfred Stock on Boron Hydrides: A Technical Guide

Alfred Stock (1876-1946), a German inorganic chemist, fundamentally established the field of boron hydride chemistry. His work, conducted primarily between 1912 and 1936, involved the first systematic synthesis and characterization of these highly reactive and structurally unique compounds. Faced with substances that were volatile, toxic, and spontaneously flammable in air, Stock's primary challenge was their safe manipulation and purification. His breakthrough was the development and mastery of the high-vacuum manifold, a specialized glass apparatus that allowed for the handling of air-sensitive compounds in an inert environment. This innovation was the key that unlocked the entire field of borane (B79455) chemistry, enabling the isolation of a series of boranes with the general formulas BₙHₙ₊₄ and BₙHₙ₊₆. This guide provides a technical overview of Stock's core experimental methodologies, presents the quantitative data he collected, and illustrates the logical workflow of his groundbreaking research.

Core Challenge and Innovation: The High-Vacuum Manifold

The extreme reactivity of boron hydrides with air and moisture presented a significant barrier to their study. To overcome this, Alfred Stock pioneered the use of the all-glass high-vacuum apparatus, which became known as the "Stock" vacuum line. This technique remains a cornerstone of modern inorganic and organometallic synthesis.

The apparatus consists of a series of interconnected glass tubes, traps, and stopcocks, allowing for the manipulation of volatile substances under vacuum. The core principle of separation relies on fractional condensation. A mixture of volatile boranes, produced in a reaction flask, is passed through a series of U-traps held at progressively lower temperatures (using cold baths like liquid nitrogen, dry ice/acetone, etc.). Compounds with higher boiling points (lower vapor pressures) condense in the warmer traps, while more volatile compounds pass through to the colder traps. By carefully controlling the temperature of each trap, the mixture can be separated into its pure components. This trap-to-trap distillation technique was essential for isolating individual boranes from the complex mixtures produced in his initial syntheses.

Experimental Protocols

Alfred Stock's research into boranes followed two primary experimental pathways: the initial synthesis from a metal boride and the subsequent thermal conversion (pyrolysis) of the simplest borane into more complex structures.

Primary Synthesis of Borane Mixtures from Magnesium Boride

Stock's original method for producing boron hydrides involved the reaction of a metal boride, specifically magnesium boride (Mg₃B₂), with an acid. This reaction generates a mixture of volatile boranes, which were immediately transferred to the vacuum line for separation.

Methodology:

-

Apparatus Setup: A reaction flask is connected to a high-vacuum manifold equipped with a series of cold traps. The entire system is evacuated to remove air and moisture.

-

Reaction: Magnesium boride (Mg₃B₂) is placed in the reaction flask. A moderately concentrated acid (e.g., 8N phosphoric acid or hydrochloric acid) is slowly added to the boride under vacuum. The reaction proceeds according to the general equation: Mg₃B₂ + Acid → Mixture of BₓHᵧ (g) + Mg-Salts

-

Product Collection: The gaseous mixture of boranes, primarily containing diborane (B₂H₆), tetraborane (B₄H₁₀), and pentaborane (B11624) (B₅H₉), is immediately drawn from the reaction flask into the vacuum line.

-

Purification: The mixture is passed through the series of U-traps, each maintained at a specific low temperature. The boranes are separated by fractional condensation based on their differing volatilities. For example, less volatile boranes like B₄H₁₀ and B₅H₉ are condensed in traps at higher temperatures, while the very volatile B₂H₆ passes through to be collected in a trap cooled with liquid nitrogen.

Synthesis of Higher Boranes via Pyrolysis

Stock discovered that this compound could be converted into a range of higher boranes by heating it under controlled conditions. The specific product obtained is highly dependent on the temperature, pressure, and duration of the heating process.

Methodology:

-

Starting Material: Pure this compound (B₂H₆), isolated from the primary synthesis, is used as the starting material.

-

Apparatus: A known quantity of this compound is introduced into a heated glass tube or flask connected to the vacuum line. This allows for precise temperature control and subsequent separation of the products.

-

Thermal Conversion (Pyrolysis): The this compound is heated to a specific temperature to induce conversion. The key products and their corresponding conditions are as follows:

-

Pentaborane(11) (B₅H₁₁): Heating this compound at 115 °C. 5B₂H₆ → 2B₅H₁₁ + 4H₂

-

Pentaborane(9) (B₅H₉): Heating this compound in a circulating system at 200-250 °C. 5B₂H₆ → 2B₅H₉ + 6H₂

-

Decaborane(14) (B₁₀H₁₄): Prolonged heating of this compound at 120 °C for approximately 47 hours gives the best yields of this solid borane. 5B₂H₆ → B₁₀H₁₄ + 8H₂ (Overall stoichiometry is more complex)

-

-

Separation: After the reaction, the resulting mixture, which includes unreacted this compound, hydrogen gas, and the higher borane products, is separated using the fractional condensation technique on the vacuum line.

Quantitative Data: Physical Properties of Boranes

The systematic characterization of the boranes required the careful measurement of their physical properties. The following table summarizes key data for the boranes first isolated and studied by Alfred Stock.

| Compound Name | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| This compound(6) | B₂H₆ | 27.67 | -164.9 | -92.6 |

| Tetraborane(10) | B₄H₁₀ | 53.32 | -120 | 18 |

| Pentaborane(9) | B₅H₉ | 63.12 | -46.6 | 58.4 |

| Pentaborane(11) | B₅H₁₁ | 65.14 | -123 | 63 |

| Hexaborane(10) | B₆H₁₀ | 75.95 | -62.3 | 108 |

| Decaborane(14) | B₁₀H₁₄ | 122.22 | 99.7 | 213 (dec.) |

(Data compiled from multiple sources referencing original work)

Research Workflow Visualization

The logical progression of Alfred Stock's research, from initial synthesis to the creation of higher-order compounds, can be visualized as a two-stage workflow. The first stage involves the creation and separation of a foundational set of boranes, while the second stage uses the simplest borane as a building block for more complex structures through pyrolysis.

Caption: Alfred Stock's experimental workflow for boron hydride research.

An In-depth Technical Guide to the 3-Center-2-Electron Bond Theory in Diborane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diborane (B₂H₆), the simplest of the boranes, presents a unique bonding paradigm that defies classical Lewis structures. Its electron-deficient nature necessitates a more complex model to explain its geometry and stability. This technical guide provides a comprehensive exploration of the 3-center-2-electron (3c-2e) bond theory, which elegantly elucidates the structure of this compound. We delve into the theoretical underpinnings of this "banana bond," supported by a wealth of experimental data from seminal electron diffraction and infrared spectroscopy studies. This document is intended to serve as a detailed resource, offering not only a robust theoretical framework but also a summary of key quantitative data and an overview of the experimental protocols that have been instrumental in verifying the 3c-2e bond model.

Introduction: The Conundrum of an Electron-Deficient Molecule

From a classical valence bond theory perspective, this compound is an anomaly. With only 12 valence electrons (three from each boron and one from each hydrogen), it is impossible to form the seven covalent bonds (six B-H and one B-B) required for an ethane-like structure (H₃B-BH₃) while satisfying the octet rule for the boron atoms.[1] Early postulations of an ethane-like structure were challenged by experimental evidence that pointed towards a different molecular geometry.[2] The breakthrough in understanding the bonding in this compound came with the proposal of the 3-center-2-electron bond, a concept that has since become fundamental to the chemistry of boron and other electron-deficient compounds.[1][3]

This guide will provide a thorough examination of the 3c-2e bond theory as it applies to this compound, presenting the core concepts, the experimental evidence that validates the theory, and the quantitative data that defines the molecule's unique structure.

The 3-Center-2-Electron Bond Theory

The currently accepted structure of this compound (D₂h symmetry) involves two distinct types of hydrogen atoms: four terminal hydrogens (Hₜ) and two bridging hydrogens (Hᵦ).[2][4]

-

Terminal B-H Bonds: The four terminal B-H bonds are conventional 2-center-2-electron (2c-2e) covalent bonds, with each boron atom forming two such bonds.[3]

-

Bridging B-H-B Bonds: The two bridging hydrogen atoms are each bonded to both boron atoms through a 3-center-2-electron (3c-2e) bond.[3] This is often referred to as a "banana bond" due to its curved shape. In this configuration, a pair of electrons is shared among three atoms (two boron and one hydrogen).[3]

The formation of these 3c-2e bonds can be visualized through the overlap of an sp³ hybrid orbital from each boron atom and the 1s orbital of the bridging hydrogen atom. This overlap results in three molecular orbitals: one bonding, one non-bonding, and one anti-bonding. The two electrons occupy the bonding molecular orbital, creating a stable bond that links the three atoms.[5]

Experimental Evidence

The 3c-2e bond theory is substantiated by compelling experimental evidence, primarily from electron diffraction and infrared spectroscopy.

Electron Diffraction Studies

Seminal work by Hedberg and Schomaker in 1951 provided definitive evidence for the bridged structure of this compound through gas-phase electron diffraction.[6] This technique involves scattering a beam of electrons off the gaseous molecules and analyzing the resulting diffraction pattern to determine the internuclear distances and bond angles.

The key findings from electron diffraction studies that support the 3c-2e model are:

-

Two Distinct B-H Bond Lengths: The experiments revealed two different boron-hydrogen bond distances. The terminal B-H bonds are shorter and stronger than the bridging B-H bonds.[4][7] This is consistent with the terminal bonds being standard 2c-2e bonds and the bridging bonds being the weaker 3c-2e bonds.

-

Molecular Geometry: The determined bond angles are incompatible with an ethane-like structure and strongly support the D₂h symmetry of the bridged model.[4]

Infrared Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. The IR spectrum of this compound shows distinct absorption bands that correspond to the stretching and bending vibrations of the different types of B-H bonds, providing further confirmation of the bridged structure.[8]

Key observations from the infrared spectrum of this compound include:

-

Different B-H Stretching Frequencies: The spectrum exhibits separate absorption bands for the terminal B-H stretching vibrations and the bridging B-H stretching vibrations. The terminal B-H stretches occur at higher frequencies, indicating stronger bonds, while the bridging B-H stretches are found at lower frequencies, consistent with weaker bonds.[4][7]

-

Vibrational Mode Analysis: A detailed analysis of the number and types of IR-active vibrational modes is consistent with the D₂h point group of the bridged structure and not with the D₃d symmetry of a staggered ethane-like molecule.

Quantitative Data

The structural parameters of this compound have been precisely determined through various experimental and computational methods. The following tables summarize the key quantitative data.

Table 1: Bond Lengths and Angles in this compound

| Parameter | Value (Å) | Experimental Technique | Reference |

| B-H (terminal) | 1.196 | Electron Diffraction | [8] |

| B-H (bridging) | 1.339 | Electron Diffraction | [8] |

| B-B | 1.775 | Electron Diffraction | [8] |

| Parameter | Value (degrees) | Experimental Technique | Reference |

| ∠ H-B-H (terminal) | ~120 | Electron Diffraction | [8] |

| ∠ H-B-H (bridging) | ~97 | Electron Diffraction | [8] |

| ∠ B-H-B | 83 | Electron Diffraction | [8] |

Table 2: Vibrational Frequencies of this compound (B₂H₆)

| Vibrational Mode | Symmetry | Frequency (cm⁻¹) | Activity | Description | Reference |

| ν₁ | A₁g | 2524 | Raman | Terminal B-H symmetric stretch | |

| ν₂ | A₁g | 2104 | Raman | B-B stretch | |

| ν₆ | B₁g | 1768 | Raman | Bridging B-H-B stretch | |

| ν₈ | B₁u | 2612 | IR | Terminal B-H antisymmetric stretch | |

| ν₁₃ | B₂u | 1915 | IR | Bridging B-H-B stretch | |

| ν₁₆ | B₃u | 2525 | IR | Terminal B-H symmetric stretch | |

| ν₁₇ | B₃u | 1606 | IR | Bridging B-H-B deformation |

Experimental Protocols

The elucidation of this compound's structure relied on meticulous experimental work, especially given its pyrophoric and toxic nature. The following provides a generalized overview of the protocols for the key experiments.

Gas-Phase Electron Diffraction

Objective: To determine the internuclear distances and bond angles of gaseous this compound.

Methodology:

-

Sample Handling: this compound gas, being pyrophoric, must be handled in a high-vacuum apparatus with extreme care.[9] The gas is typically introduced into the diffraction chamber from a cooled reservoir to control its pressure.

-

Instrumentation: A specialized gas electron diffraction apparatus is used. This consists of an electron gun that produces a high-energy electron beam, a nozzle for introducing the gaseous sample, and a detector (historically a photographic plate, now often a CCD or imaging plate) to record the diffraction pattern.[10]

-

Data Acquisition: A narrow beam of electrons is passed through a low-pressure jet of this compound gas. The scattered electrons form a diffraction pattern of concentric rings on the detector.

-

Data Analysis: The diffraction pattern is digitized and radially averaged to obtain an intensity versus scattering angle curve. This experimental curve is then compared to theoretical curves calculated for various molecular models. The model that provides the best fit to the experimental data yields the structural parameters of the molecule.[10]

Infrared Spectroscopy

Objective: To measure the vibrational frequencies of this compound to confirm the presence of different types of B-H bonds.

Methodology:

-

Sample Handling: A gas cell with infrared-transparent windows (e.g., KBr or NaCl) is filled with a low pressure of this compound gas. The handling must be done in a closed system to prevent contact with air.[9]

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used. This instrument passes a beam of infrared radiation through the gas cell and measures the amount of light absorbed at each frequency.

-

Data Acquisition: The infrared spectrum is recorded over a range that covers the expected vibrational frequencies of the B-H bonds (typically 4000-400 cm⁻¹). A background spectrum of the empty gas cell is also recorded.

-

Data Analysis: The absorbance spectrum of this compound is obtained by ratioing the sample spectrum to the background spectrum. The positions and intensities of the absorption bands are then analyzed and assigned to specific vibrational modes of the molecule based on theoretical calculations and comparison with spectra of isotopically labeled this compound.[8]

Conclusion

The 3-center-2-electron bond theory provides a powerful and elegant explanation for the structure and stability of this compound, a molecule that cannot be described by classical bonding theories. The convergence of theoretical models and experimental data from electron diffraction and infrared spectroscopy has provided a detailed and consistent picture of this fascinating molecule. The unique bonding in this compound has not only expanded our understanding of chemical bonding but also laid the groundwork for exploring the rich and complex chemistry of boron hydrides and other electron-deficient systems. This guide serves as a foundational resource for professionals in research and development, offering a deep dive into the core principles and evidence that underpin our modern understanding of this compound's structure.

References

- 1. youtube.com [youtube.com]

- 2. MAUD - Materials Analysis Using Diffraction (and more) | MAUD software can analysis diffraction and other spectroscopic data by fitting all your pattern/spectra using an unified model in a Rietveld like refinement. This enable you to get more info on your materials or chemical compounds including: phases content and crystal structures, microstructural characteristics like size and strains, crystallographic texture and planar defects. It works for amorphous or nanomaterials too. Can use X-ray, neutron or electron data, diffraction, reflectivity or fluorescence. [luttero.github.io]

- 3. Chemissian: software to analyze spectra, build density maps and molecular orbitals | [chemissian.com]

- 4. Structure enhancement methodology using theory and experiment: gas-phase molecular structures using a dynamic interaction between electron diffraction, molecular mechanics, and ab initio data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of this compound(4) with bridging B–H–B bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Orbitals for B2H6 [teaching.ncl.ac.uk]

- 7. publish.uwo.ca [publish.uwo.ca]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 10. Gas electron diffraction [dl1.en-us.nina.az]

The Molecular Orbital Framework of Diborane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diborane (B₂H₆), the simplest of the boranes, has long been a subject of fascination in the scientific community due to its unique chemical bonding.[1][2] This technical guide provides a comprehensive exploration of the molecular orbital (MO) description of this compound's bonding, moving beyond simplistic electron-deficient models to an electron-precise MO approach. We delve into the quantitative aspects of its molecular structure, supported by a review of key experimental evidence. Detailed methodologies for pivotal experiments are outlined, and the logical framework of its bonding is visually articulated through diagrams. This document is intended to serve as a core reference for researchers and professionals in chemistry and drug development who require a deep understanding of this archetypal molecule.

Introduction: The Electron-Deficient Dilemma

Historically, the structure of this compound presented a significant challenge to classical bonding theories. With 12 valence electrons, it was initially proposed to have an ethane-like structure, but this would require 14 electrons to form the seven covalent bonds.[2] This apparent "electron deficiency" led to the development of more sophisticated bonding models. The now-accepted model, confirmed by extensive experimental data, features a unique bridged structure with two distinct types of hydrogen atoms: four terminal and two bridging.[1][2] The molecular orbital theory provides a robust framework for understanding this structure, revealing that this compound is, in fact, an electron-precise molecule with its 12 valence electrons occupying six bonding molecular orbitals.

Molecular Orbital Description of this compound

The bonding in this compound is best understood by considering the interactions between the atomic orbitals of the two boron atoms and the six hydrogen atoms. Each boron atom is considered to be sp³ hybridized.[2] The molecule possesses D₂h symmetry.

Terminal B-H Bonds

Four of the B-H bonds are conventional two-center, two-electron (2c-2e) covalent bonds, formed by the overlap of an sp³ hybrid orbital on each boron atom with the 1s orbital of a terminal hydrogen atom.[1]

Bridging B-H-B Bonds

The most notable feature of this compound is the pair of three-center, two-electron (3c-2e) bonds that form the B-H-B bridges.[1] Each bridge bond is formed from the combination of one sp³ hybrid orbital from each of the two boron atoms and the 1s orbital of one of the bridging hydrogen atoms. This is often referred to as a "banana bond".[1]

The linear combination of these three atomic orbitals results in the formation of three molecular orbitals:

-

A bonding MO (ψ₁): This is the lowest energy orbital and is occupied by the two electrons, holding the three atoms together.

-

A non-bonding MO (ψ₂): This orbital is of intermediate energy and is unoccupied in the ground state.

-

An anti-bonding MO (ψ₃): This is the highest energy orbital and is also unoccupied.

The following diagram illustrates the formation of the three-center, two-electron B-H-B bond from the atomic orbitals.

Caption: Formation of B-H-B 3c-2e Molecular Orbitals.

Quantitative Data

The structural parameters and molecular orbital energies of this compound have been determined through a combination of experimental techniques and computational chemistry.

Structural Parameters

| Parameter | Value | Experimental Method |

| B-H (terminal) Bond Length | 1.19 Å | Electron Diffraction |

| B-H (bridging) Bond Length | 1.33 Å | Electron Diffraction |

| B-B Bond Distance | 1.77 Å | Electron Diffraction |

| ∠ H(t)-B-H(t) | ~120° | Electron Diffraction |

| ∠ H(b)-B-H(b) | ~97° | Electron Diffraction |

Data sourced from multiple references.[2][3]

Molecular Orbital Energies

The six valence molecular orbitals of this compound are all bonding and are occupied by the 12 valence electrons. The calculated energies and symmetries of these orbitals are presented below.

| Symmetry | Calculated Energy (eV) | Description |

| 2ag | -14.0 | Primarily B 2s character, B-H(t) and B-B bonding |

| 2b1u | -13.5 | B-H(t) bonding |

| 1b3u | -11.8 | B-H(b) bonding |

| 1b2u | -11.2 | B-H(t) bonding |

| 3ag | -10.5 | B-H(b) and B-B bonding |

| 1b2g | -8.9 | Primarily B 2p character, B-H(t) π-type interaction |

Note: The exact ordering of energy levels can vary slightly between different computational methods.[4]

Experimental Evidence and Protocols

The bridged structure of this compound is supported by a wealth of experimental data. The following diagram outlines the logical workflow of experimental validation.

References

Spectroscopic Analysis of Diborane Gas: An In-depth Technical Guide

Introduction

Diborane (B₂H₆), the simplest boron hydride, is a compound of significant interest due to its unique three-center-two-electron bonding, which challenges classical valence bond theory. Its molecular structure and dynamics have been extensively studied using various spectroscopic techniques. This technical guide provides a comprehensive overview of the infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopic analysis of gaseous this compound, intended for researchers, scientists, and professionals in drug development and related fields. The guide details the fundamental principles, experimental protocols, and key spectral features, with a focus on presenting quantitative data in a clear and accessible format.

Molecular Structure and Symmetry

This compound possesses a unique bridged structure with D₂h symmetry. This structure consists of two boron atoms and four terminal hydrogen atoms lying in one plane, with the remaining two hydrogen atoms forming bridges above and below this plane. This geometry gives rise to distinct sets of vibrational modes and nuclear environments, which are fundamental to interpreting its spectra.

Figure 1: Molecular structure of this compound (B₂H₆).

Vibrational Spectroscopy: IR and Raman Analysis

Vibrational spectroscopy is a powerful tool for probing the molecular structure of this compound. Due to its D₂h symmetry, this compound has 18 vibrational modes. The activity of these modes in IR and Raman spectroscopy is governed by the mutual exclusion rule, which states that for a centrosymmetric molecule, vibrational modes that are Raman active are IR inactive, and vice versa. This compound has nine Raman active modes and eight IR active modes.[1][2]

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions to a higher vibrational state. For a vibration to be IR active, it must result in a change in the molecule's dipole moment.

A typical experimental setup for gas-phase IR spectroscopy of this compound involves a Fourier Transform Infrared (FTIR) spectrometer equipped with a gas cell.

Sample Handling and Preparation: this compound is a highly toxic and pyrophoric gas that ignites spontaneously in moist air.[3][4] All handling must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles, must be worn.[5][6] The gas handling system should be constructed from materials compatible with this compound, such as stainless steel, and should be leak-tested prior to use. This compound gas is typically supplied in a lecture bottle, often diluted with an inert gas like hydrogen.[7]

-

Gas Cell Preparation: A gas cell with windows transparent to IR radiation (e.g., KBr or CsI) is required. The path length of the cell should be chosen based on the concentration of the this compound sample; a longer path length (e.g., 10 cm or more) is suitable for low concentrations.

-

Sample Introduction: The gas cell is first evacuated to a high vacuum. This compound gas is then introduced into the cell to the desired pressure, which is monitored using a pressure gauge.

-

Spectral Acquisition: The IR spectrum is recorded using an FTIR spectrometer. A background spectrum of the evacuated cell should be recorded and subtracted from the sample spectrum to remove contributions from the cell windows and any atmospheric gases. A resolution of 1 cm⁻¹ or better is recommended for resolving the rotational-vibrational fine structure.

The IR spectrum of this compound is characterized by several strong absorption bands corresponding to its IR-active vibrational modes. The experimentally observed frequencies for the fundamental IR active modes of ¹¹B₂H₆ are summarized in the table below.

| Symmetry | Mode | Description | Frequency (cm⁻¹) |

| B₁ᵤ | ν₁₂ | B-Hₜ asymmetric stretch | 2612 |

| B₁ᵤ | ν₁₃ | BH₂ wag | 950 |

| B₁ᵤ | ν₁₄ | Ring puckering | 368 |

| B₂ᵤ | ν₁₅ | B-Hₜ asymmetric stretch | 1915 |

| B₂ᵤ | ν₁₆ | BH₂ rock | 973 |

| B₃ᵤ | ν₁₇ | B-Hₜ symmetric stretch | 2525 |

| B₃ᵤ | ν₁₈ | B-Hᵦ stretch | 1606 |

| B₃ᵤ | ν₁₉ | BH₂ scissors | 1177 |

Table 1: Infrared Active Vibrational Modes of this compound.[1][2]

Raman Spectroscopy

Raman spectroscopy is a light scattering technique that provides information about the vibrational modes of a molecule. For a vibrational mode to be Raman active, it must cause a change in the polarizability of the molecule.

The experimental setup for gas-phase Raman spectroscopy of this compound consists of a high-intensity laser source, a sample cell, and a sensitive detector.

Sample Handling and Preparation: The safety precautions for handling this compound gas are the same as for IR spectroscopy.

-

Sample Cell: A specialized gas cell with high-purity quartz windows is used to contain the this compound gas. The cell is designed to allow the laser beam to pass through the gas sample and to collect the scattered light at a 90° angle.

-

Instrumentation: A continuous-wave laser, such as an argon-ion laser (e.g., 488 nm or 514.5 nm line) or a frequency-doubled Nd:YAG laser (532 nm), is typically used as the excitation source.[7][8] The scattered light is collected and focused into a high-resolution spectrometer equipped with a charge-coupled device (CCD) detector.

-

Spectral Acquisition: The Raman spectrum is acquired by irradiating the this compound gas with the laser and collecting the scattered light. The intensity of the Raman signal is inherently weak, so longer acquisition times or higher laser power may be necessary. However, care must be taken to avoid photodecomposition of the sample.

The Raman spectrum of this compound reveals the vibrational modes that are Raman active. The experimentally observed frequencies for the fundamental Raman active modes of ¹¹B₂H₆ are summarized in the table below.

| Symmetry | Mode | Description | Frequency (cm⁻¹) |

| A₉ | ν₁ | B-Hₜ symmetric stretch | 2524 |

| A₉ | ν₂ | B-B stretch | 2104 |

| A₉ | ν₃ | BH₂ scissors | 1180 |

| A₉ | ν₄ | Ring deformation | 794 |

| B₁₉ | ν₅ | B-Hᵦ stretch | 1768 |

| B₁₉ | ν₆ | BH₂ rock | 1035 |

| B₂₉ | ν₇ | B-Hₜ symmetric stretch | 2591 |

| B₂₉ | ν₈ | BH₂ twist | 920 |

| B₃₉ | ν₉ | BH₂ wag | 1012 |

Table 2: Raman Active Vibrational Modes of this compound.[1][2]

Figure 2: Workflow for vibrational analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. For this compound, both ¹H and ¹¹B NMR are highly informative.

Experimental Protocol: Gas-Phase NMR Spectroscopy

Acquiring high-resolution NMR spectra of gaseous samples requires specialized equipment and techniques.

Sample Preparation:

-

NMR Tube: A high-pressure NMR tube is required to contain the gaseous sample.

-

Sample Introduction: The NMR tube is attached to a vacuum line, evacuated, and then filled with this compound gas to the desired pressure. A small amount of a deuterated solvent can be added to the bottom of the tube to provide a lock signal, although this is not always necessary for modern spectrometers.

Instrumentation and Data Acquisition:

-

A high-field NMR spectrometer is used to acquire the spectra.

-

For ¹¹B NMR, a broadband probe tuned to the ¹¹B frequency is required. Due to the quadrupolar nature of the ¹¹B nucleus (I=3/2), the resonance lines can be broad.

-

For ¹H NMR, a standard proton probe is used. The spectra are often complicated by coupling to both ¹¹B (I=3/2, 80.1% natural abundance) and ¹⁰B (I=3, 19.9% natural abundance). ¹¹B decoupling experiments can be performed to simplify the ¹H spectrum.

NMR Spectral Data

The NMR spectra of this compound provide distinct signals for the terminal and bridging protons and for the boron atoms.

The ¹¹B NMR spectrum of this compound shows a single resonance, as the two boron atoms are chemically equivalent. This resonance is split into a triplet of triplets due to coupling with the two terminal protons and the two bridging protons.

The ¹H NMR spectrum of this compound shows two distinct resonances corresponding to the four terminal protons (Hₜ) and the two bridging protons (Hᵦ). The signal for the terminal protons appears as a quartet due to coupling with one ¹¹B nucleus, while the signal for the bridging protons appears as a septet due to coupling with two ¹¹B nuclei.

| Nucleus | Chemical Shift (ppm) | Coupling Constant (Hz) |

| ¹¹B | ~16 | ¹J(¹¹B-Hₜ) = 133 |

| ¹J(¹¹B-Hᵦ) = 46.2 | ||

| ¹H (Terminal) | ~4.1 | ¹J(¹Hₜ-¹¹B) = 133 |

| ¹H (Bridging) | ~-0.6 | ¹J(¹Hᵦ-¹¹B) = 46.2 |

Table 3: NMR Spectroscopic Data for this compound.

Figure 3: Logical relationships in the NMR analysis of this compound.

Conclusion

The spectroscopic analysis of this compound gas using IR, Raman, and NMR techniques provides a detailed picture of its unique molecular structure and bonding. The complementary information obtained from these methods allows for a comprehensive characterization of this important boron hydride. The experimental protocols and data presented in this guide serve as a valuable resource for researchers working with this compound and other electron-deficient molecules. The inherent hazards of this compound necessitate strict adherence to safety protocols during all experimental procedures.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. faculty.csbsju.edu [faculty.csbsju.edu]

- 3. nanosioe.ee.ntu.edu.tw [nanosioe.ee.ntu.edu.tw]

- 4. Use of this compound Gas - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]

- 5. publish.uwo.ca [publish.uwo.ca]

- 6. pubs.acs.org [pubs.acs.org]

- 7. University of Ottawa NMR Facility Blog: 1H NMR with 11B Decoupling [u-of-o-nmr-facility.blogspot.com]

- 8. dr.ichemc.ac.lk [dr.ichemc.ac.lk]

An In-depth Technical Guide to the Physical Properties of Diborane at Standard Conditions

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Diborane (B₂H₆) is a highly toxic and pyrophoric gas that ignites spontaneously in moist air. It poses significant health and safety risks. All handling and experimental procedures involving this compound must be conducted by trained professionals in a controlled laboratory environment with appropriate safety measures, including the use of fume hoods, personal protective equipment, and inert atmosphere techniques.

Executive Summary

This compound (B₂H₆), the simplest boron hydride, is a critical reagent and intermediate in various fields, including organic synthesis, semiconductor manufacturing, and as a high-energy fuel component. Its utility is intrinsically linked to its distinct and often hazardous physical properties. At standard conditions, it exists as a colorless, toxic gas with a repulsively sweet odor.[1][2] This document provides a comprehensive technical overview of the key physical properties of this compound, details the standard experimental methodologies for their determination, and presents the data in a structured format for ease of reference by scientific professionals.

Physical Properties of this compound

The physical characteristics of this compound are crucial for its storage, handling, and application in experimental and industrial settings. A summary of these properties is presented below.

The following table summarizes the key physical properties of this compound.

| Property | Value | Notes and Conditions |

| Molecular Formula | B₂H₆ | |

| Molar Mass | 27.67 g/mol | [3][4][5] |

| Appearance | Colorless gas | At standard temperature and pressure (STP).[1][6][7] |

| Odor | Repulsive, sickly sweet | Odor threshold is above the permissible exposure limit.[8][9] |

| Melting Point | -164.85 °C (-264.73 °F; 108.30 K) | [3][6][8] |

| Boiling Point | -92.5 °C (-134.5 °F; 180.7 K) | At 1 atm (760 mmHg).[1][10][11] |

| Density (Gas) | 1.141 g/L | At 21.1 °C (70 °F) and 1 atm.[12] |

| Vapor Density | 0.96 (Air = 1) | [1][6][9] |

| Density (Liquid) | 0.447 g/cm³ | At -112 °C.[1] |

| Vapor Pressure | 224 mmHg (29.86 kPa) | At -112 °C.[1][13][14] |

| Flash Point | -90 °C (-130 °F) | [1][6][8] |

| Autoignition Temperature | 38 to 52 °C (100 to 126 °F) | Can ignite spontaneously in moist air at room temperature.[6][9][14] |

| Explosive Limits in Air | LEL: 0.8% UEL: 88% | By volume.[1][13][14] |

| Solubility | Reacts with water to form boric acid and hydrogen gas. Soluble in diethyl ether and tetrahydrofuran. | [3][8][15] |

| Molecular Structure | See Section 4.0 | D₂h symmetry with bridging hydrogen bonds.[3] |

| B-H (terminal) Bond Length | 1.19 Å | Determined by Gas Electron Diffraction.[3] |

| B-H (bridging) Bond Length | 1.33 Å | Determined by Gas Electron Diffraction.[3] |

Experimental Protocols

The determination of the physical properties of a hazardous gas like this compound requires specialized equipment and adherence to stringent safety protocols. The following sections detail the standard methodologies for measuring the key properties listed above.

The unique bridged structure of this compound is determined using Gas Electron Diffraction (GED), a powerful technique for elucidating the geometry of molecules in the gas phase.

-

Principle: A high-energy beam of electrons is directed through a gaseous sample. The electrons are scattered by the molecule's electrostatic potential. The resulting diffraction pattern of concentric rings is recorded on a detector. The angles and intensities of this pattern are directly related to the internuclear distances within the molecule.

-

Methodology:

-

Sample Introduction: A fine stream of pure this compound gas is effused from a nozzle into a high-vacuum diffraction chamber (typically 10⁻⁷ mbar).

-

Electron Beam Generation: An electron gun generates a monochromatic beam of fast electrons (accelerated by several thousand volts).

-

Scattering: The electron beam intersects the gas stream, causing the electrons to scatter. To prevent sample condensation on the apparatus, a cold trap, typically cooled with liquid nitrogen (-196 °C), is positioned to immediately freeze the effusing gas after it passes through the electron beam.

-

Detection: The scattered electrons are detected by a position-sensitive detector, such as an electron imaging plate. To compensate for the steep decline in scattering intensity at wider angles, a rotating sector is often placed in front of the detector.

-

Data Analysis: The one-dimensional diffraction pattern (intensity vs. scattering angle) is processed to subtract atomic scattering and background noise, yielding the molecular scattering intensity. This data is then fitted to a structural model using computational software to refine geometric parameters like bond lengths and angles to a high precision.

-

This standard test method determines the concentration range over which a gas or vapor in air is flammable at a given temperature and pressure.

-

Principle: Mixtures of the test gas and air at various concentrations are prepared and exposed to an ignition source in a closed vessel. The mixture is deemed flammable if a self-propagating flame is observed.

-

Methodology:

-

Apparatus: A 5- to 12-liter spherical glass flask is used as the test vessel, equipped with a pressure gauge, a means for creating a vacuum, an ignition source (typically tungsten fuse wire electrodes), and a system for introducing the test gas.

-

Sample Preparation: The flask is evacuated and a calculated partial pressure of this compound is introduced. Air is then admitted to bring the total pressure to the desired level (usually atmospheric). The contents are mixed thoroughly, often using a magnetic stirrer.

-

Ignition: The mixture is subjected to an electric spark from the electrodes.

-

Observation: The test is conducted in a darkened room. Flame propagation is defined as the spread of flame upward and outward from the ignition point. According to the standard, a mixture is considered flammable if the flame travels along an arc greater than 90 degrees.

-

Limit Determination: The procedure is repeated with varying concentrations. The Lower Explosive Limit (LEL) is the lowest concentration at which flame propagation occurs. The Upper Explosive Limit (UEL) is the highest concentration at which propagation is observed.

-

This method determines the lowest temperature at which a substance will spontaneously ignite in air without an external spark or flame.

-

Principle: A small, measured quantity of the substance is injected into a uniformly heated, air-filled glass flask. The flask's temperature is varied until ignition is observed.

-

Methodology:

-

Apparatus: A borosilicate glass Erlenmeyer flask (typically 500 mL) is placed in a programmable, temperature-controlled oven. Thermocouples monitor the flask's internal temperature. A hypodermic syringe is used for sample injection.

-

Procedure: The flask is heated to a uniform, predetermined temperature. A small volume of liquid this compound (maintained under pressure) is rapidly injected into the hot air within the flask.

-

Observation: Ignition is determined by the visual observation of a flame (hot-flame) or a cooler, often bluish glow (cool-flame), which is best seen in a darkened room.

-

AIT Determination: The test is repeated at various temperatures, typically in 5 °C increments. The autoignition temperature is the lowest temperature at which ignition is observed for any concentration of this compound tested.

-

DSC is a thermoanalytical technique used to measure phase transitions, such as melting and boiling, by detecting changes in heat flow.

-

Principle: The difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. Phase transitions result in endothermic (heat absorbing) or exothermic (heat releasing) events, which appear as peaks on the DSC thermogram.

-

Methodology:

-

Apparatus: A DSC instrument equipped with a liquid nitrogen cooling system is required to reach the low temperatures needed for this compound.

-

Sample Preparation: A small, hermetically sealed sample pan is required to contain the gaseous this compound and its liquid/solid phases under pressure. A precise amount of this compound gas is condensed into the pre-weighed, cooled pan, which is then sealed. An empty, sealed pan is used as a reference.

-

Measurement: The sample and reference pans are placed in the DSC cell and cooled to a temperature well below the expected melting point (e.g., -200 °C). The temperature is then increased at a constant rate (e.g., 10 K/min).

-

Data Analysis: The heat flow to the sample is plotted against temperature. The melting point is determined from the onset temperature of the endothermic melting peak. Similarly, the boiling point can be determined from the onset of the vaporization endotherm.

-

This method is used to determine the density of light hydrocarbons and liquefied petroleum gases with significant vapor pressure.

-

Principle: A specialized hydrometer is floated in the liquefied gas sample contained within a transparent, high-pressure cylinder. The density is read directly from the hydrometer scale at a known temperature.

-

Methodology:

-

Apparatus: The primary apparatus is a pressure hydrometer cylinder, typically made of transparent plastic, rated for pressures exceeding the vapor pressure of this compound at the test temperature. It includes inlet and outlet valves and a port for a thermometer.

-

Procedure: The cylinder is first purged with this compound vapor. It is then carefully filled with liquid this compound from a sample source, allowing some vapor to vent to prevent over-pressurization. The cylinder is filled until the hydrometer floats freely.

-

Equilibration: The filled cylinder is placed in a constant-temperature bath until the sample reaches thermal equilibrium.

-

Measurement: The hydrometer reading and the sample temperature are recorded. The initial reading is corrected for thermal glass expansion and meniscus effects to obtain the final density value.

-

Molecular Structure and Visualization

This compound is notable for its unique molecular structure, which features two boron atoms and six hydrogen atoms. The geometry consists of four terminal hydrogen atoms and two hydrogen atoms that form three-center, two-electron bonds, bridging the two boron atoms. This "banana bond" structure is a classic example of electron-deficient bonding.

References

- 1. Gas electron diffraction [dl1.en-us.nina.az]

- 2. Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Behavior of Electrolytes and Separators [labx.com]

- 3. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 4. store.astm.org [store.astm.org]

- 5. Vapor pressure - Wikipedia [en.wikipedia.org]

- 6. shepherd.caltech.edu [shepherd.caltech.edu]

- 7. thermalsupport.com [thermalsupport.com]

- 8. scribd.com [scribd.com]

- 9. store.astm.org [store.astm.org]

- 10. shepherd.caltech.edu [shepherd.caltech.edu]

- 11. store.astm.org [store.astm.org]

- 12. Apparatus to measure the vapor pressure of slowly decomposing compounds from 1 Pa to 105 Pa - PMC [pmc.ncbi.nlm.nih.gov]

- 13. store.astm.org [store.astm.org]

- 14. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 15. ASTM E681: Standard Test Method for Concentration Limits of Flammability of Chemicals : American Society for Testing and Materials : Free Download, Borrow, and Streaming : Internet Archive [archive.org]

thermodynamic stability and decomposition of diborane

An In-depth Technical Guide on the Thermodynamic Stability and Decomposition of Diborane

Introduction

This compound (B₂H₆) is a key boron compound, notable for its unique electronic structure and its role as a versatile reagent in chemical synthesis. It is a colorless, highly toxic, and pyrophoric gas with a repulsively sweet odor.[1] Understanding its thermodynamic stability and decomposition pathways is critical for its safe handling, storage, and application in various fields, including as a dopant in the semiconductor industry, a reducing agent in organic synthesis, and a precursor for higher boranes.[2][3] This technical guide provides a comprehensive overview of the thermodynamic properties of this compound and the mechanisms of its decomposition through thermal and hydrolytic pathways.

Thermodynamic Stability of this compound

This compound is thermodynamically unstable and tends to decompose into more stable higher boranes and hydrogen, even at room temperature.[2][4] Its stability is significantly influenced by temperature, pressure, and the presence of catalysts.[2][5][6] The standard thermodynamic properties of this compound gas at 298.15 K are summarized in the table below.

Table 1: Standard Thermodynamic Properties of this compound (B₂H₆) at 298.15 K

| Property | Symbol | Value | Units |

| Standard Enthalpy of Formation | ΔfH° | 36.4[1], 35.564[7] | kJ/mol |

| Standard Molar Entropy | S⦵298 | 232.1[1], 232.0028[7] | J/(mol·K) |

| Standard Gibbs Free Energy of Formation | ΔfG° | 86.6088[7] | kJ/mol |

The positive standard enthalpy and Gibbs free energy of formation indicate that this compound is energetically unstable relative to its constituent elements (amorphous boron and hydrogen gas).[7][8]

Decomposition of this compound

This compound undergoes decomposition through several pathways, primarily thermal decomposition and hydrolysis. The rate and products of decomposition are highly dependent on the reaction conditions.

Thermal Decomposition

At elevated temperatures, this compound pyrolyzes to produce hydrogen and a mixture of higher boron hydride clusters.[1] This process is complex and proceeds through a series of elementary steps, often involving radical intermediates.[5] The overall reaction order for the initial stages of pyrolysis is typically observed to be 1.5 with respect to this compound.[5][9]

The decomposition is known to be a homogeneous gas-phase reaction, though catalytic effects on various surfaces have also been studied.[5][10] The activation energy for the rate-controlling step has been reported with some variation, with values around 25.5-27.4 kcal/mol (approximately 107-115 kJ/mol).[5] Another study reports an activation energy of 42.47 ± 1.17 kJ mol⁻¹.[11] The process is initiated by the dissociation of this compound into borane (B79455) (BH₃) radicals.[5][12]

Key Products:

-

Pentaborane-11 (B₅H₁₁): An initial product at lower temperatures.[9]

-

Pentaborane-9 (B₅H₉): Formed at higher temperatures, often from the decomposition of B₅H₁₁.[1][9]

-

Decaborane (B₁₀H₁₄): A solid product formed from further decomposition.[2][6]

-

Hydrogen (H₂): A major gaseous product.[1]

-

Solid polymeric hydrides: The ultimate products of extensive pyrolysis.[9][13]

The presence of hydrogen can inhibit the rate of this compound disappearance.[5][11] The decomposition rate is also dependent on concentration and temperature, increasing with both.[6] For this reason, pure this compound is often stored at low temperatures (e.g., on dry ice) to prevent rapid degradation and hazardous over-pressurization.[6]

Figure 1. Simplified thermal decomposition pathway of this compound.

Hydrolysis

This compound reacts violently and exothermically with water to produce boric acid (B(OH)₃) and hydrogen gas.[1][14]

Overall Reaction: B₂H₆ + 6H₂O → 2B(OH)₃ + 6H₂

-

ΔHr = -466 kJ/mol [1]

The mechanism of hydrolysis is complex. Computational studies suggest that the initial step involves the formation of a complex between this compound and water, which then eliminates a molecule of hydrogen to form H₂BOH and BH₃.[15] Subsequent steps involve further reactions with water to ultimately yield boric acid.[15][16]

Figure 2. Reaction pathway for the hydrolysis of this compound.

Catalytic Decomposition

The decomposition of this compound can be accelerated by catalysts. Transition metals such as platinum (Pt), palladium (Pd), and rhodium (Rh) have been shown to be effective in promoting the pyrolytic decomposition of this compound, for instance, in the chemical vapor deposition (CVD) of borophene.[10][17] Studies on Al₂O₃ and Pt/Al₂O₃ have also demonstrated that the catalytic decomposition rate is significantly higher than the thermal rate, although catalyst deactivation can be substantial.[5][18]

Experimental Protocols for Studying this compound Decomposition

Investigating the decomposition of this compound requires specialized equipment and stringent safety protocols due to its toxicity and pyrophoric nature.[3][19] All work must be conducted in a well-ventilated fume hood, and personnel must be thoroughly trained.[3][20]

General Experimental Workflow

A typical experiment to study the thermal decomposition of this compound involves a flow or static reactor system coupled with analytical instrumentation to monitor the reactants and products over time.

Figure 3. General experimental workflow for this compound pyrolysis studies.

Methodology for Thermal Decomposition Study

-

Gas Handling: this compound, often diluted in an inert gas like helium or nitrogen, is supplied from a high-pressure cylinder.[2] Traces of hydrogen from slow decomposition in the cylinder may be removed by cooling the cylinder (e.g., with dry ice or liquid nitrogen) and evacuating the headspace.[8] Mass flow controllers are used to precisely regulate the flow of this compound and carrier gas into the reactor.

-

Reactor Setup: The reaction is typically carried out in a heated quartz or glass tube (a fixed-bed reactor).[5][8] The reactor is placed inside a furnace to maintain a constant, controlled temperature. For kinetic studies, a static system where the pressure change is monitored over time can also be used.[5]

-

Product Collection and Analysis:

-

The gas stream exiting the reactor is passed through a series of cold traps (e.g., cooled with liquid nitrogen) to condense the higher borane products.[8][9]

-

The composition of the gas phase (unreacted this compound, hydrogen, and other volatile products) is monitored in real-time using analytical techniques such as mass spectrometry (MS).[5][21]

-

Condensed products can be analyzed separately using techniques like Fourier-transform infrared spectroscopy (FTIR) or gas chromatography (GC) after carefully warming the traps.[9][22]

-

-

Data Acquisition: Key parameters such as temperature, pressure, and gas composition are recorded continuously.[5] The rate of this compound consumption and the formation of various products are calculated to determine reaction kinetics, including reaction order and activation energy.[5][9]

-

Safety and Disposal: The entire system must be leak-tight.[19] Exhaust gases must be passed through a scrubbing system to neutralize any unreacted this compound and toxic byproducts before venting.[20]

Conclusion

This compound is a thermodynamically unstable molecule whose decomposition has been a subject of extensive research. Its thermal decomposition proceeds through a complex, multi-step mechanism with a 1.5-order dependence on this compound concentration, leading to the formation of various higher boranes and hydrogen. The reaction is sensitive to temperature, pressure, and catalysis. Hydrolysis of this compound is a rapid and highly exothermic reaction that yields boric acid and hydrogen. A thorough understanding of these properties and decomposition pathways, supported by robust experimental protocols, is essential for the safe and effective utilization of this compound in scientific and industrial applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. hmexassistant.com [hmexassistant.com]

- 3. Use of this compound Gas - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]

- 4. pubs.aip.org [pubs.aip.org]

- 5. researchgate.net [researchgate.net]

- 6. mtl.mit.edu [mtl.mit.edu]

- 7. drjez.com [drjez.com]

- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 9. DSpace [dr.lib.iastate.edu]

- 10. Ab Initio Kinetic Pathway of this compound Decomposition on Transition Metal Surfaces in Borophene Chemical Vapor Deposition Growth - UCL Discovery [discovery.ucl.ac.uk]

- 11. Thermal decomposition of this compound. Part I. The decomposition mechanism at low conversion and temperature and the inhibiting effect of accumulated hydrogen - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 12. Computational study of the initial stage of this compound pyrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. apps.dtic.mil [apps.dtic.mil]

- 14. On hydrolysis this compound produces A H3BO2 + H2O2 B H3BO3 class 12 chemistry CBSE [vedantu.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Ab initio molecular dynamics study of the hydrolysis reaction of this compound - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. siadmi.com [siadmi.com]

- 20. LCSS: this compound [web.stanford.edu]

- 21. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]

- 22. Investigation of Solid-State Thermal Decomposition of Ammonia Borane Mix with Sulphonated Poly(ellagic Acid) for Hydrogen Release | MDPI [mdpi.com]

A Guide to the Laboratory-Scale Synthesis of Diborane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diborane (B₂H₆) is a versatile and powerful reducing agent with significant applications in organic synthesis, including hydroboration and the reduction of carboxylic acids. Its utility in research and pharmaceutical development necessitates reliable and well-documented methods for its small-scale synthesis. This technical guide provides an in-depth overview of common laboratory-scale methods for the preparation of this compound, complete with detailed experimental protocols, quantitative data, and safety considerations. The methodologies covered include the oxidation of sodium borohydride (B1222165) with iodine, the reaction of boron trifluoride with sodium borohydride, the reduction of boron trichloride (B1173362) with lithium aluminum hydride, and the reaction of potassium borohydride with phosphoric acid.

Introduction to this compound

This compound is a colorless, highly reactive, and toxic gas with a repulsively sweet odor. It is a key boron compound, primarily used as a reducing agent in organic chemistry. Due to its pyrophoric nature, igniting spontaneously in moist air at room temperature, and its toxicity, this compound is often generated in situ for immediate use in subsequent reactions.[1] This guide focuses on practical and accessible methods for its laboratory-scale generation.

Synthesis Methodologies

Four primary methods for the laboratory-scale synthesis of this compound are detailed below. Each section includes the reaction's chemical equation, a summary of quantitative data, a detailed experimental protocol, and a workflow diagram.

Oxidation of Sodium Borohydride with Iodine

This method is lauded for its high yield and the relative ease of handling iodine compared to boron halide reagents.[2] The reaction proceeds smoothly in a high-boiling ether solvent like diglyme (B29089).

Chemical Equation: 2 NaBH₄ + I₂ → B₂H₆ + 2 NaI + H₂

Data Presentation:

| Parameter | Value | Reference |

| Yield | >90% (up to 98%) | [2][3] |

| Solvent | Diglyme | [2][3] |

| Temperature | Room Temperature | [2] |

| Reactants | Sodium Borohydride (NaBH₄), Iodine (I₂) | [2] |

Experimental Protocol:

-

Apparatus Setup: A two-necked flask (the generator) is equipped with a magnetic stirrer, a dropping funnel, and a gas outlet. The gas outlet is connected via tubing to a second flask (the trap) containing a Lewis base (e.g., N,N-diethylaniline in toluene) to form a stable borane (B79455) complex. The outlet of the trap is then connected to a bubbler and a final trap containing acetone (B3395972) to quench any unreacted this compound. The entire system should be assembled and purged with a dry, inert gas like nitrogen.

-

Reagent Preparation: In the generator flask, dissolve sodium borohydride (20 mmol) in diglyme (10 ml). In the dropping funnel, prepare a solution of iodine (10 mmol) in diglyme (10 ml).

-

Reaction: Cool the generator flask with tap water. Under a static nitrogen atmosphere, add the iodine solution dropwise from the dropping funnel to the stirred sodium borohydride solution over a period of 20 minutes.

-

Product Collection: The generated this compound gas, along with hydrogen, will bubble through the solution in the trap flask, forming the borane-Lewis base complex.

-

Termination: Once the gas evolution ceases, continue the nitrogen flow to drive any remaining this compound from the generator into the trap. The excess this compound is then vented and quenched in the acetone trap.

Experimental Workflow:

Reaction of Boron Trifluoride with Sodium Borohydride

This is a common method for generating this compound in situ for applications like hydroboration. Boron trifluoride etherate (BF₃·OEt₂) is a convenient liquid source of BF₃.

Chemical Equation: 3 NaBH₄ + 4 BF₃·OEt₂ → 2 B₂H₆ + 3 NaBF₄ + 4 Et₂O

Data Presentation:

| Parameter | Value | Reference |

| Yield | Up to 30% | [2] |

| Solvent | Diethyl ether, Tetrahydrofuran (THF), Diglyme | [4][5] |

| Temperature | 0 - 25 °C (can be higher) | [4][6][7] |

| Reactants | Sodium Borohydride (NaBH₄), Boron Trifluoride Etherate (BF₃·OEt₂) | [4] |

Experimental Protocol:

-

Apparatus Setup: A three-necked flask is equipped with a magnetic stirrer, a dropping funnel, a condenser, and an inert gas inlet. The outlet of the condenser is connected to the reaction vessel where the this compound will be used. All glassware must be thoroughly dried.

-

Reagent Preparation: Place a suspension of sodium borohydride in the appropriate anhydrous ether solvent (e.g., diglyme) in the reaction flask. Fill the dropping funnel with boron trifluoride etherate.

-

Reaction: Cool the reaction flask to 0-5 °C using an ice bath.[4] Slowly add the boron trifluoride etherate from the dropping funnel to the stirred suspension of sodium borohydride. The reaction is typically complete in 2-4 hours at 25 °C.[6][7]

-

Product Use: The generated this compound is carried by the inert gas stream directly into the subsequent reaction.

Experimental Workflow:

Reduction of Boron Trichloride with Lithium Aluminum Hydride

This method also produces this compound with a reported yield of up to 30%.[2] Lithium aluminum hydride is a potent but highly reactive reducing agent, requiring careful handling.

Chemical Equation: 3 LiAlH₄ + 4 BCl₃ → 2 B₂H₆ + 3 LiCl + 3 AlCl₃

Data Presentation:

| Parameter | Value | Reference |

| Yield | Up to 30% | [2] |

| Solvent | Diethyl ether | [8] |

| Reactants | Lithium Aluminum Hydride (LiAlH₄), Boron Trichloride (BCl₃) | [2][4] |

Experimental Protocol:

-

Apparatus Setup: Use a similar setup as described in section 2.2, ensuring all glassware is flame-dried and the system is under a positive pressure of an inert gas.

-

Reagent Preparation: Prepare a solution or slurry of lithium aluminum hydride in anhydrous diethyl ether in the reaction flask. The boron trichloride can be bubbled through the solution or added as a solution in an inert solvent.

-

Reaction: Cool the reaction flask in an ice bath. Slowly introduce the boron trichloride to the stirred lithium aluminum hydride suspension. A vigorous reaction will occur.

-

Product Collection: The evolved this compound gas is passed through a condenser (cooled with ice water) to trap any ether vapors and then into a cold trap (liquid nitrogen) to collect the this compound, or directly into a subsequent reaction.

Experimental Workflow:

Reaction of Potassium Borohydride with Phosphoric Acid

This is a convenient method for small-scale preparations and avoids the use of metal hydrides and boron halides.[2]

Chemical Equation: 2 KBH₄ + 2 H₃PO₄ → B₂H₆ + 2 K⁺ + 2 H₂PO₄⁻ + 2 H₂

Data Presentation:

| Parameter | Value | Reference |

| Yield | Not specified, but convenient for small-scale | [2] |

| Reactants | Potassium Borohydride (KBH₄), Phosphoric Acid (H₃PO₄) | [2] |

Experimental Protocol:

-

Apparatus Setup: A simple gas generation apparatus can be used, consisting of a reaction flask with a means to add the solid borohydride to the acid. The gas outlet is connected to a drying tube (e.g., filled with CaCl₂) and then to a cold trap or the subsequent reaction vessel.

-

Reagent Preparation: Place phosphoric acid in the reaction flask.

-

Reaction: Carefully and portion-wise, add finely divided potassium borohydride to the phosphoric acid. A gentle evolution of this compound and hydrogen will occur.[9]

-

Product Collection: The gas stream is passed through the drying tube and then collected.

Experimental Workflow:

Safety and Handling

This compound is a highly toxic and pyrophoric gas, and all manipulations should be conducted with extreme caution in a well-ventilated fume hood.

-

Toxicity: The permissible exposure limit is very low (0.1 ppm).[10] Inhalation can cause symptoms ranging from irritation of the respiratory tract to pulmonary edema, with effects potentially delayed for up to 24 hours.[10]

-

Flammability: this compound ignites spontaneously in moist air and forms explosive mixtures with air over a wide range of concentrations (0.8% to 88%).[1]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (butyl rubber is recommended), safety goggles, and a lab coat. A supplied-air respirator may be necessary.[8][10]

-

Incompatible Materials: this compound reacts violently with water, alcohols, halogens, and oxidizing agents.[11] It can also react with some plastics and rubbers.[1][10]

-

Emergency Procedures: Work should never be conducted alone.[1] Ensure that emergency procedures are in place for leaks, fires, and personal exposure. Fire-extinguishing agents like Halon or carbon tetrachloride should not be used.[1] In case of a leak, evacuate the area and eliminate all ignition sources.[1]

Conclusion

The laboratory-scale synthesis of this compound can be achieved through several viable methods, each with its own advantages regarding yield, convenience, and reagent handling. The choice of method will depend on the specific requirements of the application, available equipment, and the scale of the reaction. Due to the hazardous nature of this compound, a thorough understanding of the experimental protocol and strict adherence to safety precautions are paramount for its successful and safe generation in a research environment.

References

- 1. brainly.in [brainly.in]

- 2. gdckulgam.edu.in [gdckulgam.edu.in]

- 3. researchgate.net [researchgate.net]

- 4. Preparation of this compound - All You Need to Know [unacademy.com]

- 5. Improved procedures for the generation of this compound from sodium borohydride and boron trifluoride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US6660238B2 - Preparation and purification of this compound - Google Patents [patents.google.com]

- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. US3112180A - Method for the preparation of this compound - Google Patents [patents.google.com]

- 10. Give two methods of preparation of this compound | Filo [askfilo.com]

- 11. askfilo.com [askfilo.com]

An In-depth Technical Guide to the Industrial Production of Diborane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary industrial methods for the production of diborane (B₂H₆). This compound is a key reagent in organic synthesis, particularly for hydroboration reactions, and also finds applications in rocket propellants and as a doping agent in the semiconductor industry.[1][2][3] This document details the core chemical reactions, process parameters, and experimental protocols associated with large-scale this compound synthesis.

Core Production Methodologies

The industrial synthesis of this compound predominantly relies on the reduction of boron halides, most commonly boron trifluoride (BF₃), with metal hydrides.[1][4] Key reducing agents include sodium hydride (NaH), lithium hydride (LiH), lithium aluminum hydride (LiAlH₄), and sodium borohydride (B1222165) (NaBH₄).[1][2][4][5]

This is one of the most common industrial routes for this compound production. The general reaction involves the reduction of BF₃ by a metal hydride.

Chemical Reactions:

-

Using Lithium Hydride (LiH): 8BF₃ + 6LiH → B₂H₆ + 6LiBF₄[4][5]

-

Using Sodium Hydride (NaH): 2BF₃ + 6NaH → B₂H₆ + 6NaF[2]

-

Using Lithium Aluminum Hydride (LiAlH₄): 4BF₃ + 3LiAlH₄ → 2B₂H₆ + 3LiF + 3AlF₃[2]

Process Considerations:

-

The reaction with LiH requires the hydride to be in a very finely powdered form to prevent the formation of a passivating layer of lithium tetrafluoroborate (B81430) (LiBF₄) on the reactant surface.[4]

-

The reaction can be autocatalytic. A small amount of the this compound product can be introduced to form lithium borohydride, which then reacts with BF₃ to produce more this compound.[4]

This method is also widely used and can be performed in the presence of a solvent or under solvent-free conditions.

Chemical Reaction:

4BF₃ + 3NaBH₄ → 2B₂H₆ + 3NaBF₄[4][5][6]

Process Variants:

-

Wet Process: This process typically uses an ether solvent, such as diethylene glycol dimethyl ether (diglyme).[7] While the reaction proceeds almost quantitatively, the use of highly flammable ether solvents poses a significant safety hazard.[8]

-

Dry Process: A solvent-free method has been developed to mitigate the risks associated with ether solvents.[8] This process involves reacting gaseous or liquid boron trifluoride with solid sodium borohydride.[8]

Quantitative Data Summary

The following table summarizes key quantitative data for various this compound production methods.

| Production Method | Reactants | Solvent/Conditions | Temperature (°C) | Pressure (atm) | Yield (%) | Reference(s) |

| Reduction of BF₃ with LiH | BF₃, LiH | Ether (e.g., diethyl ether) | Ambient | - | High | [4][5] |

| Reduction of BF₃ with NaBH₄ (Wet Process) | BF₃, NaBH₄ | Diglyme | 25 - 50 | - | ~98 | [6][9][10] |

| Reduction of BF₃ with NaBH₄ (Dry Process) | BF₃, NaBH₄ | Solvent-free | 0 - 50 | 1 - 6 | ~95 | [8] |

| Reduction of BCl₃ with LiAlH₄ (Lab Scale) | BCl₃, LiAlH₄ | - | - | - | ~30 | [4][5] |

| Oxidation of NaBH₄ with Iodine (Lab Scale) | NaBH₄, I₂ | Diglyme | - | - | 98 | [6] |

Experimental Protocols

This protocol is based on the solvent-free reaction of sodium borohydride and boron trifluoride.[8]

Materials:

-

Sodium borohydride (NaBH₄), solid

-

Boron trifluoride (BF₃), gaseous or liquid

Equipment:

-

High-pressure reaction vessel

-

Gas/liquid delivery system for BF₃

-

Stirring mechanism

-

Temperature and pressure monitoring and control systems

-

Product collection system (e.g., cold trap)

Procedure:

-

The reaction vessel is charged with solid sodium borohydride.

-

The vessel is sealed and purged with an inert gas.

-

Boron trifluoride is introduced into the vessel. This can be done by pumping in gaseous BF₃ or by introducing liquid BF₃ at a low temperature (-101°C).[8]

-

The molar ratio of NaBH₄ to BF₃ is maintained between approximately 1:1 and 3:4.[8]

-

The reaction is conducted at a temperature between 0°C and 50°C and a pressure of 1 to 6 atmospheres.[8]

-

The reaction mixture is stirred to ensure efficient contact between the reactants.

-

The gaseous this compound product is continuously removed from the reactor and collected, for example, in a cold trap.

-

The solid byproduct, sodium tetrafluoroborate (NaBF₄), remains in the reactor.

This improved wet process enhances safety and efficiency by using higher boiling point glymes.[9][10]

Materials:

-

Sodium borohydride (NaBH₄)

-

Boron trifluoride etherate (e.g., BF₃ adduct of di-n-butyl ether)

Equipment:

-

Glass reaction flask with a stirrer, dropping funnel, and gas outlet

-

Heating mantle

-

Condenser

-

Product collection system

Procedure:

-

A solution of NaBH₄ in triglyme or tetraglyme is prepared.

-

The BF₃ etherate is placed in the reaction flask.

-

The NaBH₄ solution is slowly added to the BF₃ etherate at 25°C. The reaction typically takes 2-4 hours. For a faster reaction, the temperature can be raised to 50°C.[9][10]

-

As the reaction proceeds, the byproduct NaBF₄ precipitates out of the solution.[9][10]

-

The this compound gas produced is passed through a condenser to remove any solvent vapors and is then collected.

-

The high-boiling glyme can be separated from the lower-boiling carrier ether by simple distillation.[9][10]

Visualizations

Caption: Overview of industrial this compound production pathways.

References

- 1. This compound: Chemical for Organic Synthesis | Borates Today [borates.today]

- 2. quora.com [quora.com]

- 3. This compound: Structure, Properties, Preparation & Uses [allen.in]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound - Sciencemadness Wiki [sciencemadness.org]

- 6. Preparation of this compound - All You Need to Know [unacademy.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. US4388284A - Dry process for producing this compound - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Improved procedures for the generation of this compound from sodium borohydride and boron trifluoride - PubMed [pubmed.ncbi.nlm.nih.gov]

A Tale of Two Molecules: Early Structural Debates of Diborane and Ethane

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core: This whitepaper delves into the historical and scientific narrative surrounding the early structural proposals for diborane (B₂H₆) and ethane (B1197151) (C₂H₆). While seemingly analogous in their chemical formulas, the journey to elucidating their true structures reveals a fascinating contrast in chemical bonding paradigms. Ethane presented a straightforward case for classical valence theory, whereas this compound challenged the very foundations of chemical bonding, ultimately leading to the conception of the three-center two-electron bond. This guide provides a detailed comparison of the proposed structures, the experimental evidence that settled the debates, and the methodologies of the key experiments involved.

Introduction: A Tale of Analogy and Anomaly

In the early 20th century, the principles of chemical bonding were rapidly developing. For hydrocarbons like ethane (C₂H₆), the structural theory was a resounding success, with its straightforward single bond between the two carbon atoms serving as a textbook example of covalent bonding.[1][2][3] When this compound (B₂H₆) was first synthesized and its formula confirmed by German chemist Alfred Stock between 1912 and 1936, the natural assumption was an ethane-like structure.[4][5][6] However, this compound proved to be an anomaly. It is an electron-deficient molecule, meaning it lacks sufficient valence electrons to form the expected number of conventional two-center two-electron (2c-2e) covalent bonds.[4] This deficiency sparked a decades-long debate that pushed the boundaries of chemical theory.

This guide explores the parallel, yet divergent, paths to understanding the structures of these two fundamental molecules.

The Straightforward Case of Ethane (C₂H₆)

Ethane was first synthesized by Michael Faraday in 1834, and its identity as C₂H₆ was firmly established by Carl Schorlemmer in 1864.[1] Its structure did not pose a significant theoretical challenge. The tetravalency of carbon and the concept of a C-C single bond neatly accounted for its structure. The primary structural question for ethane that emerged later was the nature of the rotation around the C-C bond, leading to the concepts of staggered and eclipsed conformations.[7][8]

The accepted structure of ethane was confirmed by high-precision measurements from microwave spectroscopy and electron diffraction.[1]

The this compound Conundrum: An Ethane-like Proposal

Given its formula, B₂H₆, an ethane-like structure (H₃B-BH₃) was the first logical proposal, championed by Alfred Stock and supported by luminaries such as Linus Pauling.[4][6] Early electron diffraction studies conducted by S. H. Bauer also seemed to be consistent with this model.[4][5]

This structure, however, was problematic. Boron has only three valence electrons. In an ethane-like structure, there would only be 12 valence electrons available to form the seven required covalent bonds (one B-B and six B-H), leaving the molecule electron-deficient.

The Resolution: A Bridged Structure and a New Type of Bond

The breakthrough in understanding this compound's structure came in 1943 when H. Christopher Longuet-Higgins, then an undergraduate, and his tutor R. P. Bell, proposed a revolutionary hydrogen-bridged structure.[4][5] This model suggested that two hydrogen atoms form bridges between the two boron atoms. This structure features two distinct types of hydrogen atoms: four terminal hydrogens (Hₜ) and two bridging hydrogens (Hₑ).

The bonding in the B-Hₑ-B bridges was explained by the novel concept of a three-center two-electron (3c-2e) bond , where a single pair of electrons holds three atoms together.[6][9] This elegant solution accounted for the molecule's electron deficiency and accurately predicted its geometry.

The final confirmation of the bridged structure came from a confluence of experimental evidence in the late 1940s and early 1950s.

Data Presentation: Structural Parameters

The following tables summarize the key quantitative data for the accepted structures of ethane and this compound, as well as the proposed, incorrect ethane-like structure for this compound.

Table 1: Structural Parameters of Ethane (C₂H₆)

| Parameter | Value | Experimental Method |

|---|---|---|

| C-C Bond Length | 1.524 - 1.528 Å | Electron Diffraction, Microwave Spectroscopy |

| C-H Bond Length | 1.088 - 1.089 Å | Electron Diffraction, Microwave Spectroscopy |

| ∠HCH Bond Angle | ~109.5° | Theoretical Model |

| ∠CCH Bond Angle | 111.6 - 111.9° | Microwave Spectroscopy, Electron Diffraction |

Table 2: Structural Parameters of this compound (B₂H₆) - Confirmed Bridged Structure

| Parameter | Value | Experimental Method |

|---|---|---|

| B-B Bond Length | 1.77 Å | Electron Diffraction |

| B-Hₜ (terminal) Bond Length | 1.19 Å | Electron Diffraction |

| B-Hₑ (bridging) Bond Length | 1.33 - 1.37 Å | Electron Diffraction |

| ∠HₜBHₜ Bond Angle | ~122° | Electron Diffraction |

| ∠HₑBHₑ Bond Angle | ~97° | Electron Diffraction |

| B-H-B Bond Angle | ~83° | Electron Diffraction |

Experimental Protocols and Key Evidence

The resolution of the this compound structure hinged on several key experimental techniques that could probe molecular geometry and bonding.

-